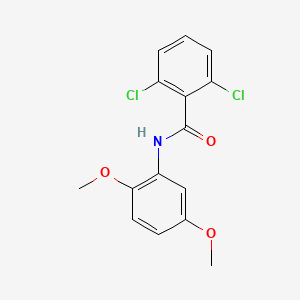
3-bromobenzyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromobenzyl 2-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various research studies due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 3-bromobenzyl 2-chlorobenzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of neurotransmitters, such as acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, some studies have shown that this compound can improve cognitive function and memory retention. It has also been shown to have potential anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromobenzyl 2-chlorobenzoate in lab experiments is its unique properties and potential applications. However, there are also some limitations to using this compound. For example, it can be difficult to obtain in large quantities, and it can be expensive.
Future Directions
There are many future directions for research involving 3-bromobenzyl 2-chlorobenzoate. One potential area of research is the development of new drugs and pharmaceuticals based on this compound. Another area of research is the study of its potential anti-inflammatory and antioxidant properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on cognitive function and memory retention.
Conclusion:
In conclusion, this compound is a unique and important compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Synthesis Methods
The synthesis of 3-bromobenzyl 2-chlorobenzoate involves the reaction of 3-bromobenzyl chloride and 2-chlorobenzoic acid in the presence of a suitable catalyst. This reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
3-bromobenzyl 2-chlorobenzoate has been widely used in scientific research due to its potential applications in various fields. This compound has been used as a starting material for the synthesis of other compounds, such as benzimidazoles and benzoxazoles. It has also been used in the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
(3-bromophenyl)methyl 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-5-3-4-10(8-11)9-18-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLRKTOZJGIHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5656852.png)
![methyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5656860.png)
![8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5656867.png)
![2-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5656872.png)


![(1S*,5R*)-6-(2,5-dimethyl-3-furoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5656907.png)
![1-acetyl-N-[3-(4-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide](/img/structure/B5656911.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5656915.png)
![3,3,3-trifluoro-N-{rel-(3R,4S)-4-isopropyl-1-[(3-methyl-2-pyrazinyl)methyl]-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5656916.png)
![N-(4-chlorophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B5656919.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5656925.png)